molecular formula C21H24N4O B2931320 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide CAS No. 1285599-77-0

5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide

Cat. No. B2931320
CAS RN: 1285599-77-0
M. Wt: 348.45
InChI Key: NDGXKASEMFVWPF-LPYMAVHISA-N
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Description

The compound “5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains an adamantyl group, which is derived from adamantane, the simplest diamondoid molecule . Adamantane and its derivatives have applications in drug design, materials chemistry, and as ligands for directed catalysts .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of adamantyl compounds generally involves the use of adamantyl anions . For example, the Fekl group developed diadamantyl zinc, which has allowed for the synthesis of new metal adamantyl complexes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The benzylideneamino group would add further complexity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the adamantyl group, which is known to have low polarizability and can increase the free volume of the polymer .

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of compounds related to "5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide" often involves complex chemical reactions that yield novel structures with potential therapeutic applications. For instance, the synthesis of novel adamantane-containing polyamide-imides highlights the versatility of adamantyl groups in creating compounds with significant thermal stability and potential applications in materials science (Liaw & Liaw, 2001). Similarly, the creation of new heterocycles featuring adamantyl radicals has been explored for their antiviral, antidepressant, antimicrobial, and analgesic activities, underscoring the biomedical significance of such structural motifs (Makarova et al., 2004).

Bioactive Properties

Compounds bearing the adamantyl group and pyrazole core have been synthesized and evaluated for various biological activities. For example, novel pyrazolo[5,1-f][1,6]naphthyridine-carboxamide derivatives, which share structural similarities with the compound , have shown significant affinity as CB2 receptor antagonists/inverse agonists, indicating potential applications in treating conditions related to the endocannabinoid system (Dore et al., 2016). Additionally, the synthesis and characterization of new adamantyl-containing polyamide-imides provide insights into the development of materials with enhanced physical properties, potentially applicable in various industrial and biomedical contexts (Liaw & Liaw, 2001).

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating adamantyl and pyrazole structures have been evaluated for their antimicrobial and anti-inflammatory activities. A study on the synthesis, antimicrobial, and anti-inflammatory activities of novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives demonstrated potential therapeutic applications due to their bioactivities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans, in addition to their in vivo anti-inflammatory activity (Al-Omar et al., 2010).

Future Directions

The future directions for this compound would depend on its applications. For example, if it’s used in drug design, future directions could involve optimizing its pharmacological properties. If it’s used in materials chemistry, future directions could involve improving its physical and chemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide involves the reaction of 1-adamantylamine with ethyl 3-oxobutanoate to form 5-(1-adamantyl)-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with benzaldehyde to form the corresponding Schiff base, which is subsequently reduced to yield the final product.", "Starting Materials": [ "1-adamantylamine", "ethyl 3-oxobutanoate", "benzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Reaction of 1-adamantylamine with ethyl 3-oxobutanoate in the presence of acetic acid and ethanol to form 5-(1-adamantyl)-1H-pyrazole-3-carboxylic acid ethyl ester.", "Step 2: Reaction of 5-(1-adamantyl)-1H-pyrazole-3-carboxylic acid ethyl ester with benzaldehyde in the presence of sodium hydroxide to form the corresponding Schiff base.", "Step 3: Reduction of the Schiff base using sodium borohydride in the presence of acetic acid and ethanol to yield 5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide.", "Step 4: Purification of the final product by recrystallization from diethyl ether and hydrochloric acid." ] }

CAS RN

1285599-77-0

Product Name

5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide

Molecular Formula

C21H24N4O

Molecular Weight

348.45

IUPAC Name

5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C21H24N4O/c26-20(25-22-13-14-4-2-1-3-5-14)18-9-19(24-23-18)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,9,13,15-17H,6-8,10-12H2,(H,23,24)(H,25,26)/b22-13+

InChI Key

NDGXKASEMFVWPF-LPYMAVHISA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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